molecular formula C15H23N3O2S B6471326 4-{1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidine-3-carbonyl}thiomorpholine CAS No. 2640886-32-2

4-{1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidine-3-carbonyl}thiomorpholine

Cat. No.: B6471326
CAS No.: 2640886-32-2
M. Wt: 309.4 g/mol
InChI Key: PKERVFXPJIGDGY-UHFFFAOYSA-N
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Description

Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . It is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . Substitution pattern in oxazole derivatives play a pivotal role in delineating the biological activities .


Synthesis Analysis

The synthesis of oxazole derivatives has been a field of interest for a long time . Various methods for direct arylation of oxazoles with high regioselectivity at both C-5 and C-2 have been developed . The use of task-specific phosphine ligands, palladium-catalyzed C-5 arylation of oxazoles is preferred in polar solvents, whereas C-2 arylation is preferred in nonpolar solvents .


Molecular Structure Analysis

The molecular structure of oxazole derivatives can be quite complex, depending on the specific substituents present . For example, the compound “1- [2- [ (3 R,4 S)-3- [ [5- (4- tert -Butylphenyl)-1,2-oxazol-3-yl]methyl]piperidin-4-yl]acetyl]piperidine-4-carboxamide” has a molecular formula of C27H38N4O3 .


Chemical Reactions Analysis

Oxazole derivatives can undergo a variety of chemical reactions, depending on the specific substituents present . For example, 2,5-disubstituted oxazoles can be synthesized from easily available arylacetylenes and α-amino acids in the presence of Cu (NO 3) 2 •3H 2 O and iodine .


Physical and Chemical Properties Analysis

The physical and chemical properties of oxazole derivatives can vary widely, depending on the specific substituents present . For example, the compound “1- [2- [ (3 R,4 S)-3- [ [5- (4- tert -Butylphenyl)-1,2-oxazol-3-yl]methyl]piperidin-4-yl]acetyl]piperidine-4-carboxamide” has a molecular formula of C27H38N4O3 .

Mechanism of Action

The mechanism of action of oxazole derivatives can vary widely, depending on the specific biological activity being considered . For example, some oxazole derivatives have been found to have antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities .

Safety and Hazards

The safety and hazards associated with oxazole derivatives can vary widely, depending on the specific compound and its intended use . As with all chemicals, appropriate safety precautions should be taken when handling and using these compounds.

Future Directions

The future directions for research on oxazole derivatives are likely to include further exploration of their biological activities and the development of new synthetic methods . This is a rapidly evolving field, and new discoveries are being made on a regular basis .

Properties

IUPAC Name

[1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidin-3-yl]-thiomorpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2S/c1-12-9-14(16-20-12)11-17-4-2-3-13(10-17)15(19)18-5-7-21-8-6-18/h9,13H,2-8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKERVFXPJIGDGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)CN2CCCC(C2)C(=O)N3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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